molecular formula C25H29FN6O3 B12414216 ATM Inhibitor-3

ATM Inhibitor-3

Cat. No.: B12414216
M. Wt: 480.5 g/mol
InChI Key: LDAMATOMTKLLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATM Inhibitor-3 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. ATM plays a crucial role in sensing and repairing DNA double-strand breaks, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATM Inhibitor-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

ATM Inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

ATM Inhibitor-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA damage and repair mechanisms.

    Biology: Investigated for its role in cellular responses to DNA damage.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with other DNA-damaging agents.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

ATM Inhibitor-3 exerts its effects by inhibiting the ATM protein, which is involved in the DNA damage response. The inhibition of ATM leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for cancer therapy .

Biological Activity

ATM (Ataxia Telangiectasia Mutated) kinase is a crucial component of the cellular response to DNA damage, particularly in the context of double-strand breaks (DSBs). ATM inhibitors, including ATM Inhibitor-3, have garnered significant interest in cancer research due to their potential to enhance the efficacy of radiotherapy and other DNA-damaging agents. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cancer cells, and implications for therapeutic strategies.

ATM kinase plays a pivotal role in phosphorylating substrates that are critical for DNA repair, cell cycle checkpoint activation, and apoptosis. The inhibition of ATM leads to a disruption in these processes, which can sensitize cancer cells to treatment. This compound specifically targets the kinase activity of ATM, leading to:

  • Inhibition of DNA Repair : By blocking ATM activity, the inhibitor prevents the repair of DSBs, making cancer cells more susceptible to treatments that induce such damage.
  • Altered Metabolic Pathways : Research indicates that ATM inhibition can drive metabolic adaptations in cancer cells, promoting nutrient uptake through mechanisms like macropinocytosis .

Biological Activity and Efficacy

Recent studies have demonstrated the biological activity of this compound through various experimental setups. Notable findings include:

  • Cell Viability and Growth : In vitro studies using cancer cell lines have shown that this compound significantly reduces cell viability when combined with ionizing radiation or chemotherapeutic agents. For instance, a study reported enhanced antitumor activity when used alongside PARP inhibitors .
  • Phosphorylation Profiles : The inhibition of ATM leads to decreased phosphorylation of key substrates involved in DNA damage response pathways. This was evidenced by reduced levels of phosphorylated Chk2 and p53 following treatment with this compound .
  • Xenograft Models : Preclinical models have demonstrated that oral administration of ATM inhibitors results in tumor regression in xenograft models when combined with radiotherapy. The complete regression observed in some cases underscores the potential for clinical application .

Data Table: Summary of Biological Activities

Study/SourceCell Line/ModelTreatmentKey Findings
Ovcar3/Ovcar10KU60019 (ATM inhibitor)Increased BCAA uptake; reduced glucose/glutamine consumption
Various Cancer Cell LinesM3541/M4076 + RadiationEnhanced antitumor efficacy; complete tumor regression in xenografts
T98G GBM CellsKU55933/KU60019Significant reduction in cell viability; altered phosphorylation patterns

Case Study 1: Synergistic Effects with PARP Inhibitors

A study investigating the combination of this compound with PARP inhibitors found that this combination significantly enhanced cytotoxicity in BRCA-deficient cancer cells. The underlying mechanism was attributed to impaired DSB repair capabilities due to simultaneous targeting of both DNA repair pathways.

Case Study 2: Impact on Tumor Microenvironment

Research has indicated that ATM inhibition alters the tumor microenvironment by affecting nutrient availability. Specifically, tumors treated with ATM inhibitors exhibited reduced levels of branched-chain amino acids (BCAAs), suggesting a metabolic shift that could be exploited for therapeutic gain .

Properties

Molecular Formula

C25H29FN6O3

Molecular Weight

480.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[2-fluoro-4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea

InChI

InChI=1S/C25H29FN6O3/c1-30(2)10-9-27-24(33)29-21-8-6-17(14-19(21)26)16-5-7-20-18(13-16)23-22(15-28-20)31(3)25(34)32(23)11-12-35-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,29,33)

InChI Key

LDAMATOMTKLLAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC(=C(C=C4)NC(=O)NCCN(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.